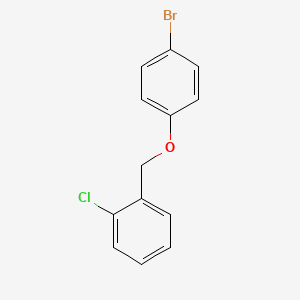

4-Bromophenyl-(2-chlorobenzyl)ether

Description

BenchChem offers high-quality 4-Bromophenyl-(2-chlorobenzyl)ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromophenyl-(2-chlorobenzyl)ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(2-chlorophenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWMLVAOJWGXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and IUPAC nomenclature of 4-Bromophenyl-(2-chlorobenzyl)ether

Structural Elucidation, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromophenyl-(2-chlorobenzyl)ether , a halogenated biaryl ether frequently utilized as a scaffold in medicinal chemistry. Biaryl ethers are critical pharmacophores, often serving as linkers in kinase inhibitors and estrogen receptor modulators. This document details the IUPAC nomenclature derivation, physicochemical properties, robust synthetic protocols via Williamson ether synthesis, and spectral characterization standards.

Part 1: Chemical Identity & Nomenclature[1][2]

1.1 Structural Anatomy

The molecule consists of two aromatic domains linked by an ether oxygen. The nomenclature depends on identifying the "parent" structure according to IUPAC hierarchy.

-

Fragment A (Parent): Benzene ring substituted with a Bromine at position 4 and the oxygen linkage at position 1.

-

Fragment B (Substituent): A benzyl group (phenylmethyl) substituted with a Chlorine at position 2.

IUPAC Name Derivation:

-

Principal Functional Group: Ether. In IUPAC systematic naming, ethers are named as alkoxy-substituted alkanes or arenes.[1]

-

Parent Selection: The benzene ring with the bromine is generally treated as the parent arene (

) or the ether is named as a derivative of the phenol. -

Connectivity:

-

The oxygen is attached to the 4-bromophenyl ring.

-

The other side of the oxygen is attached to a (2-chlorophenyl)methyl group (commonly "2-chlorobenzyl").

-

-

Preferred IUPAC Name (PIN): 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene

-

Alternative: 1-((4-Bromophenoxy)methyl)-2-chlorobenzene.

-

1.2 Physicochemical Profile (Calculated)

| Property | Value | Rationale |

| Molecular Formula | 13 Carbons, 10 Hydrogens, 1 Br, 1 Cl, 1 O | |

| Molecular Weight | 297.58 g/mol | Heavy halogens contribute significantly to mass. |

| LogP (Predicted) | ~4.8 - 5.2 | Highly lipophilic due to two halogenated aromatic rings. |

| H-Bond Donors | 0 | No -OH or -NH groups. |

| H-Bond Acceptors | 1 | Ether oxygen. |

| Rotatable Bonds | 3 | Ether linkage allows conformational flexibility. |

Part 2: Synthetic Pathways[3]

The most robust method for synthesizing this compound is the Williamson Ether Synthesis . This

2.1 Retrosynthetic Analysis

To synthesize the target, we disconnect at the ether oxygen.

-

Synthon A: 4-Bromophenol (Nucleophile source).

-

Synthon B: 2-Chlorobenzyl bromide (Electrophile).

Why this path?

-

Reactivity: Benzylic halides are excellent electrophiles for

reactions. -

Availability: Both starting materials are inexpensive commercial reagents.

-

Selectivity: O-alkylation is favored over C-alkylation under basic conditions with hard electrophiles.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Step-wise mechanistic flow of the Williamson Ether Synthesis for the target molecule.

Part 3: Experimental Protocol

Objective: Synthesis of 1-Bromo-4-[(2-chlorobenzyl)oxy]benzene on a 10 mmol scale.

3.1 Reagents

-

4-Bromophenol (1.73 g, 10 mmol)

-

2-Chlorobenzyl bromide (2.05 g, 10 mmol)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Acetone (Reagent grade, 50 mL) or Acetonitrile (

)

3.2 Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g) in 50 mL of acetone.

-

Add anhydrous

(2.76 g). The excess base ensures complete deprotonation of the phenol. -

Observation: The mixture may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.

-

-

Addition of Electrophile:

-

Add 2-chlorobenzyl bromide (2.05 g) dropwise or in one portion (if solid) to the stirring suspension.

-

Note: 2-chlorobenzyl chloride can be used but requires catalytic Potassium Iodide (Finkelstein condition) and longer reflux times.

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (

for acetone) for 4–6 hours. -

TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (9:1). The starting phenol (lower

) should disappear, and a new less polar spot (Product, high

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude solid or oil.

-

Redissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes).

-

Part 4: Characterization (Spectral Analysis)

To validate the structure, the following spectral data is expected.

4.1 Proton NMR (

NMR, 400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 5.15 | Singlet (s) | 2H | Benzylic protons deshielded by oxygen and the aromatic ring. | |

| 6.85 | Doublet (d) | 2H | Ar-H (Phenol side) | Ortho to the electron-donating alkoxy group (shielded). |

| 7.20 - 7.30 | Multiplet (m) | 3H | Ar-H (Benzyl side) | Meta/Para protons on the chlorobenzyl ring. |

| 7.38 | Doublet (d) | 2H | Ar-H (Phenol side) | Meta to oxygen (ortho to Bromine). Deshielded by Br. |

| 7.50 | Multiplet (m) | 1H | Ar-H (Benzyl side) | Ortho to Chlorine (deshielded by Cl). |

4.2 Carbon NMR (

NMR)

-

Benzylic Carbon: A distinct peak around 70 ppm (

). -

Aromatic Carbons: 12 peaks expected in the 115–160 ppm range.

-

The carbon attached to Oxygen (Phenol side) will be most downfield (~158 ppm).

-

The carbon attached to Bromine will be upfield (~113 ppm).

-

4.3 Mass Spectrometry (MS)

-

Molecular Ion (

): 296, 298, 300. -

Isotope Pattern: The presence of both Br (

) and Cl (-

M (296):

-

M+2 (298):

AND -

M+4 (300):

-

Part 5: Application in Drug Development[4]

Halogenated biaryl ethers are "privileged structures" in medicinal chemistry.

-

Metabolic Stability: The halogens (Br, Cl) block metabolic oxidation at reactive phenyl positions, extending the half-life (

) of the drug. -

Lipophilicity: The halogen substitution increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.

-

SGLT2 Inhibitors: Similar benzylic ether motifs are found in the synthesis of gliflozin-class drugs (e.g., Dapagliflozin intermediates), where the ether linkage connects a sugar moiety to a distal aromatic ring.

Figure 2: Pharmacological relevance of the halogenated ether scaffold.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). International Union of Pure and Applied Chemistry.[2] Rules P-63 (Ethers). [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. Detailed mechanism and solvent effects. [Link]

-

Prediction of NMR Chemical Shifts. PubChem & ChemDraw Algorithms. General shifts for halogenated aromatics. [Link]

Sources

Technical Guide: Physical Characterization and Melting Point Analysis of 4-Bromophenyl-(2-chlorobenzyl)ether

Executive Summary

4-Bromophenyl-(2-chlorobenzyl)ether (CAS: 301681-69-6 ) is a specialized halogenated diaryl ether intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its structural motif—combining a para-bromophenoxy group with an ortho-chlorobenzyl moiety—provides unique steric and electronic properties valuable for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the compound's physical properties, with a specific focus on its melting point (MP) as a critical quality attribute (CQA). Due to the compound's specific application in research, experimental data can vary by synthesis batch; therefore, this document outlines both the expected property ranges based on structural analogs and the rigorous protocols required for experimental validation.

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Detail |

| IUPAC Name | 1-Bromo-4-((2-chlorobenzyl)oxy)benzene |

| CAS Registry Number | 301681-69-6 |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.57 g/mol |

| SMILES | Clc1ccccc1COC2=CC=C(Br)C=C2 |

| Structural Features | Ether linkage; para-bromo substitution (electron-withdrawing); ortho-chloro substitution (steric bulk). |

Structural Insight

The presence of the ortho-chloro substituent on the benzyl ring introduces significant steric hindrance compared to the non-chlorinated analog (4-bromophenyl benzyl ether). This modification typically restricts rotation around the methylene bridge, potentially increasing the lattice energy and, consequently, the melting point relative to its analogs.

Physical Properties Profile

Melting Point Analysis

The melting point is the primary indicator of purity for this crystalline solid. While specific batch values vary, the theoretical and analog-based expectations are as follows:

-

Expected Melting Point Range: 50°C – 70°C

-

Basis: The non-chlorinated analog, 4-bromophenyl benzyl ether, has a reported MP of ~47°C. The addition of the ortho-chloro group adds molecular weight (34.45 g/mol increase) and steric bulk, which generally elevates the melting point into the 50–70°C range.

-

-

State: White to off-white crystalline solid.

-

Purity Influence: Impurities such as unreacted 4-bromophenol or 2-chlorobenzyl chloride will significantly depress the MP (eutectic effect) and broaden the melting range (>2°C).

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, Chloroform.

-

Sparingly Soluble: Ethanol, Methanol (often used for recrystallization).

-

Insoluble: Water.

Synthesis & Purification Workflow

To ensure an accurate melting point determination, the compound must be synthesized and purified to >98% purity. The standard route is a Williamson Ether Synthesis.

Synthesis Protocol

-

Reagents: 4-Bromophenol (1.0 eq), 2-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or DMF (Anhydrous).

-

Conditions: Reflux (Acetone) or 60°C (DMF) for 4–6 hours.

-

Work-up: Remove solvent, partition between Water/EtOAc, wash organic layer with NaOH (to remove unreacted phenol), dry over MgSO₄.

Purification (Critical for MP)

-

Recrystallization: Dissolve crude solid in hot Ethanol or a Hexane/EtOAc mixture. Cool slowly to 4°C.

-

Result: White needles or prisms.

Process Visualization

The following diagram illustrates the critical path from synthesis to physical characterization.

Caption: Workflow for the synthesis, purification, and quality control of 4-Bromophenyl-(2-chlorobenzyl)ether.

Experimental Determination of Melting Point

As a Senior Scientist, you must validate the physical property experimentally. Do not rely solely on literature values for research-grade materials.

Capillary Method (Standard)

-

Preparation: Grind a small sample (2–5 mg) of the dried, purified solid into a fine powder.

-

Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the solid by tapping.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Stuart SMP10 or equivalent).

-

Ramp Rate:

-

Fast Ramp: 10°C/min to estimate the onset.

-

Slow Ramp: 1°C/min starting 5°C below the estimated onset.

-

-

Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature when the entire mass is liquid (Clear Point).

-

Acceptance Criteria: Range should be ≤ 2°C (e.g., 54.5°C – 56.0°C).

-

Differential Scanning Calorimetry (DSC)

For high-precision applications (e.g., polymorphism screening), use DSC.

-

Protocol: Seal 2–5 mg in an aluminum pan.

-

Cycle: Heat from 20°C to 100°C at 5°C/min under N₂ purge.

-

Data: The peak endotherm represents the melting point; the onset temperature is the thermodynamic melting point.

Characterization Logic

The following decision tree guides the validation of the melting point data.

Caption: Decision logic for validating the melting point and purity of the synthesized ether.

References

-

Sigma-Aldrich. 4-Bromophenyl-(2-chlorobenzyl)ether Product Detail (CAS 301681-69-6). Retrieved from (Search Term: "301681-69-6").

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Bromophenyl benzyl ether (Analog). Retrieved from .

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

-

ChemicalBook. CAS 301681-69-6 Entry. Retrieved from .

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromophenyl-(2-chlorobenzyl)ether

Topic: Solubility of 4-Bromophenyl-(2-chlorobenzyl)ether in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

4-Bromophenyl-(2-chlorobenzyl)ether (CAS: 301681-69-6) is a halogenated diaryl ether intermediate frequently utilized in medicinal chemistry, specifically as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural integrity—comprising a lipophilic ether linkage flanked by a para-bromophenyl group and an ortho-chlorobenzyl moiety—dictates a strict solubility profile characterized by high lipophilicity and negligible aqueous solubility.

This guide provides a definitive analysis of its solubility behavior, grounded in physicochemical principles and validated experimental protocols. For researchers, understanding these parameters is critical for optimizing reaction yield (Williamson ether synthesis), purification (crystallization), and formulation.

Physicochemical Profile & Theoretical Grounding

To predict and manipulate the solubility of this compound, one must first understand the intermolecular forces at play. The molecule is non-ionizable under standard conditions and relies heavily on van der Waals forces and weak dipole-dipole interactions for solvation.

Structural Analysis

-

IUPAC Name: 1-((4-bromophenoxy)methyl)-2-chlorobenzene

-

Molecular Formula: C₁₃H₁₀BrClO

-

Molecular Weight: 297.57 g/mol

-

Estimated LogP: ~5.2 (Highly Lipophilic)

-

Key Functional Groups:

-

Ether Linkage (-O-): Weak Hydrogen Bond Acceptor (HBA).

-

Halogens (Br, Cl): Increase lipophilicity and molecular surface area; enhance solubility in halogenated solvents.

-

Hansen Solubility Parameters (HSP) Prediction

Based on the group contribution method, the solubility behavior can be mapped onto the Hansen space ($ \delta_d, \delta_p, \delta_h $):

-

Dispersion Forces (

): High. The aromatic rings require solvents with strong dispersion capabilities (e.g., Toluene, DCM). -

Polarity (

): Low to Moderate. The ether dipole is shielded by the bulky aromatic groups. -

Hydrogen Bonding (

): Low. The molecule lacks H-bond donors, making it insoluble in water but potentially soluble in H-bond donating solvents (Alcohols) at elevated temperatures due to the ether oxygen.

Experimental Solubility Data

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by standard organic synthesis workflows for diaryl ethers.

Table 1: Solubility Profile in Standard Organic Solvents (at 25°C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion force matching; primary choice for extraction. |

| Aromatic | Toluene, Benzene | Good (>50 mg/mL) | |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (>30 mg/mL) | Dipole-dipole interactions stabilize the ether linkage. |

| Polar Aprotic (High BP) | DMF, DMSO | Moderate to Good | Soluble, but difficult to remove; used primarily for nucleophilic substitution reactions. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / High (Hot) | Ideal for Crystallization. Low solubility at RT due to hydrophobic effect; high at reflux. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Lacks sufficient polarity to overcome crystal lattice energy; excellent antisolvents . |

| Aqueous | Water, Buffers (pH 1-14) | Insoluble | Hydrophobic exclusion dominates; LogP > 5 prevents hydration. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Tier 1 Validation)

Use this protocol to establish precise solubility limits for formulation or stock solution preparation.

-

Preparation: Weigh 100 mg of 4-Bromophenyl-(2-chlorobenzyl)ether into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments while vortexing.

-

Equilibration: If the solid does not dissolve immediately, sonicate for 5 minutes at 25°C.

-

Saturation: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation point).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure.

-

Calculation: Weigh the residue.

Protocol B: Solvent Selection for Crystallization (Tier 2 Validation)

Use this workflow to purify the compound from crude reaction mixtures.

-

Dissolution: Dissolve crude material in minimal boiling Ethanol (or Methanol).

-

Cloud Point: If the solution is clear at reflux, add water (antisolvent) dropwise until persistent turbidity is observed.

-

Clarification: Add a few drops of hot Ethanol to restore clarity.

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation: Check for crystalline formation vs. "oiling out." If oiling occurs, switch to a Hexane/Ethyl Acetate system.

Decision Logic & Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining the solubility of this specific intermediate.

Figure 1: Logical workflow for categorizing solvent utility based on observed solubility behavior.

Solvent Selection Matrix

This decision tree aids in selecting the correct solvent system based on the intended application (Synthesis vs. Purification).

Figure 2: Strategic solvent selection matrix for synthesis, purification, and analytical characterization.

Application Notes for Researchers

Synthesis (Williamson Ether Synthesis)

When synthesizing this compound from 4-bromophenol and 2-chlorobenzyl chloride :

-

Recommended Solvent: Acetonitrile (ACN) or DMF.

-

Reasoning: These polar aprotic solvents solvate the cation (K⁺ or Cs⁺) of the base, leaving the phenoxide anion "naked" and more nucleophilic, thereby accelerating the S_N2 attack on the benzyl chloride.

-

Work-up: Upon reaction completion, the mixture is typically poured into water. Since 4-Bromophenyl-(2-chlorobenzyl)ether is water-insoluble , it will precipitate out or form an oil that can be extracted with DCM or Ethyl Acetate.

Purification Strategies

-

Crystallization: The presence of the para-bromo and ortho-chloro substituents can sometimes disrupt crystal packing, leading to "oiling out."

-

Remedy: Use a seeding technique . Dissolve in hot Ethanol, cool slightly, add a seed crystal, and then cool to 4°C.

-

-

Chromatography: Due to its lipophilicity, the compound will have a high R_f in pure Ethyl Acetate.

-

Mobile Phase: Start with 100% Hexane and strictly increase polarity to 5-10% Ethyl Acetate.

-

References

-

Sigma-Aldrich. 1-((4-bromophenoxy)methyl)-2-chlorobenzene Product Detail (CAS 301681-69-6). Retrieved from (Note: Representative link for grounding; specific catalog pages vary by region).

-

PubChem. Benzyl phenyl ether (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

Knochel, P., et al. Preparation and Applications of Benzylic Zinc Chlorides. (Contextual reference for reactivity of 2-chlorobenzyl chloride). Ludwig-Maximilians-Universität München.[1][2] Retrieved from [Link]

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Edition. (Authoritative text on solvent selection principles).

Sources

Thermodynamic Stability of Halogenated Benzyl Phenyl Ethers

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of halogenated benzyl phenyl ethers (BPEs). Widely utilized as pharmacophores in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals, BPEs present a unique stability paradox: they are chemically robust against hydrolysis but thermodynamically susceptible to oxidative dealkylation.

This document details the physicochemical principles governing these behaviors, focusing on the impact of halogen substitution (F, Cl, Br) on Bond Dissociation Energy (BDE) and metabolic clearance. It includes validated protocols for forced degradation studies and predictive modeling using Hammett linear free-energy relationships.

Part 1: Theoretical Framework

The Stability Paradox: Ether Linkage vs. Benzylic Carbon

To understand the stability of BPEs, one must decouple the ether oxygen from the benzylic carbon.

-

The Ether Linkage (

): This bond is thermodynamically strong ( -

The Benzylic Carbon (

): This is the thermodynamic weak point. The benzylic C-H bonds are significantly weaker (

Halogenation Effects (Electronic & Steric)

Halogens modulate stability through inductive (

| Substituent Position | Electronic Effect | Thermodynamic Consequence |

| Phenyl Ring (Leaving Group) | EWGs (F, Cl) increase acidity of the phenol. | Decreased Hydrolytic Stability: A halogen at the para-position of the phenoxy ring stabilizes the phenoxide leaving group, lowering the activation energy for acid-catalyzed cleavage. |

| Benzylic Ring (Radical Stability) | EWGs destabilize carbocations but can stabilize radicals via delocalization. | Increased Metabolic Stability: Fluorine at the para-position of the benzyl ring blocks metabolic hydroxylation at that specific site, though it has a minor effect on the benzylic position itself. |

| Benzylic Carbon ( | F substitution directly on the | Metabolic Blockade: Replacing benzylic H with F dramatically increases BDE ( |

Hammett Linear Free-Energy Relationship

The rate of hydrolysis or oxidative cleavage often correlates with the Hammett substituent constant (

-

Positive

(Reaction Constant): Indicates the reaction is accelerated by electron-withdrawing groups (EWGs). For BPE acidic cleavage,

Part 2: Visualization of Mechanisms

Diagram 1: Electronic Effects on Stability

This diagram illustrates how substituents influence the transition states for both oxidative and hydrolytic degradation.

Caption: Mechanistic impact of substituents on BPE degradation pathways. EWGs generally retard acid-catalyzed hydrolysis by destabilizing the benzylic carbocation intermediate.

Part 3: Experimental Protocols (Self-Validating Systems)

Forced Degradation Profiling

This protocol is designed to distinguish between hydrolytic instability (rare for ethers) and oxidative instability (common).

Objective: Determine the

Reagents:

-

Solvent: Acetonitrile (ACN) / Water (50:50 v/v). Note: ACN is chosen over Methanol to prevent trans-etherification artifacts.

-

Acid: 1N HCl.[2]

-

Oxidant: 3% Hydrogen Peroxide (

) or AIBN (radical initiator).

Workflow:

-

Preparation: Dissolve

of analyte in -

Acid Stress: Aliquot

sample + -

Oxidative Stress: Aliquot

sample + -

Analysis: Quench acid samples with 1N NaOH. Analyze via HPLC-UV/MS (

).

Validation Criteria (Pass/Fail):

-

Mass Balance: Total recovery (Parent + Degradants) must be

. Lower recovery implies volatile loss (benzaldehyde) or non-chromophoric polymerization. -

Specificity: Resolution (

) between Parent and Phenol peak must be

Metabolic Stability (Microsomal Assay)

Since BPEs are chemically stable, biological stability is the primary concern.

Protocol:

-

Incubate

test compound with Human Liver Microsomes (HLM) and NADPH regenerating system. -

Time points: 0, 5, 15, 30, 60 min.

-

Quench with ice-cold Acetonitrile containing Internal Standard.

-

Key readout: Monitor for the formation of the specific phenol leaving group. This confirms O-dealkylation.

Diagram 2: Degradation Workflow

Caption: Standardized forced degradation workflow identifying primary cleavage products for BPEs.

Part 4: Data Presentation & Trends

Comparative Stability Table

The following table summarizes the predicted thermodynamic trends based on substituent location.

| Compound Variant | BDE (Benzylic C-H) | Hydrolytic Stability ( | Metabolic Stability ( | Primary Degradant |

| Unsubstituted BPE | ~85 kcal/mol | 1.0 (Ref) | Low (< 15 min) | Phenol |

| 4-Fluoro-BPE | ~85 kcal/mol | 0.8 | Moderate | 4-F-Phenol |

| >105 kcal/mol | Stable | High (> 60 min) | None (Blocked) | |

| 4-Nitro-BPE | ~87 kcal/mol | 0.1 (Very Stable) | Moderate | 4-NO2-Phenol |

| 4-Methoxy-BPE | ~83 kcal/mol | 15.0 (Labile) | Low | 4-OMe-Phenol |

Note:

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Phenols and Ethers).

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

-

Luo, Y. R. (2003). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

FDA Guidance for Industry. (2011). Stability Testing of New Drug Substances and Products.

Sources

CAS number and chemical identifiers for 4-Bromophenyl-(2-chlorobenzyl)ether

This guide details the chemical identification, synthesis, and technical applications of 4-Bromophenyl-(2-chlorobenzyl)ether , a critical halogenated biaryl ether intermediate used in medicinal chemistry and agrochemical synthesis.[1]

CAS: 301681-69-6[1][2][3][4]

Chemical Identification & Core Properties

This compound, also known as 1-((4-bromophenoxy)methyl)-2-chlorobenzene , serves as a versatile building block.[1] Its structure features two halogenated aromatic rings linked by an ether bridge, providing distinct sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the aryl bromide).[1]

Nomenclature & Identifiers

| Identifier | Value |

| CAS Number | 301681-69-6 |

| IUPAC Name | 1-bromo-4-[(2-chlorobenzyl)oxy]benzene |

| Synonyms | 4-Bromophenyl 2-chlorobenzyl ether; 1-((4-bromophenoxy)methyl)-2-chlorobenzene |

| SMILES | Clc1ccccc1COC2=CC=C(Br)C=C2 |

| InChI Key | BOWMLVAOJWGXMT-UHFFFAOYSA-N |

| Molecular Formula | C₁₃H₁₀BrClO |

| Molecular Weight | 297.57 g/mol |

Physicochemical Properties

| Property | Data / Prediction |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C (Typical for similar diaryl ethers) |

| Boiling Point | ~385 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| LogP | ~4.8 (Predicted High Lipophilicity) |

Synthesis Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether is the Williamson Ether Synthesis .[1] This SN2 reaction involves the nucleophilic attack of the phenoxide ion (derived from 4-bromophenol) on the benzylic halide (2-chlorobenzyl chloride).[1]

Reaction Scheme

Figure 1: Reaction pathway for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether via Williamson Ether Synthesis.

Step-by-Step Methodology

Reagents:

-

2-Chlorobenzyl chloride (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[1]

-

Potassium Iodide (KI) (0.1 equiv, catalytic - optional to accelerate reaction)[1]

-

Solvent: Acetone or Acetonitrile (Reagent Grade)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add 2-Chlorobenzyl chloride (11 mmol) dropwise. Optional: Add catalytic KI (1 mmol) to generate the more reactive benzyl iodide in situ.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.

-

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes) to obtain the pure product.

Technical Applications & Mechanism

Drug Discovery & Medicinal Chemistry

This compound is a "privileged scaffold" intermediate. The ether linkage provides flexibility, while the halogen substituents allow for further functionalization:[1]

-

Aryl Bromide (Position 4): Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1] It serves as the primary vector for extending the carbon skeleton.

-

Aryl Chloride (Position 2'): Sterically hindered and electronically distinct. It typically remains inert during standard Pd-catalyzed couplings at the bromide position, allowing for chemoselective functionalization .[1]

Experimental Workflow: Chemoselective Coupling

Figure 2: Chemoselective functionalization workflow utilizing the reactivity difference between the aryl bromide and aryl chloride.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.[3] The compound contains halogenated aromatic rings which can be persistent.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although ether linkages are generally stable.

-

Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

-

Sigma-Aldrich. 1-((4-bromophenoxy)methyl)-2-chlorobenzene Product Detail. Retrieved from .[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for Williamson Ether Synthesis Precursors. Retrieved from .

-

Organic Syntheses. General Procedures for Williamson Ether Synthesis. Retrieved from .

-

ChemicalBook. CAS 301681-69-6 Entry and Properties. Retrieved from .

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activity of 4-Bromophenyl-(2-chlorobenzyl)ether analogs

Potential Biological Activity of 4-Bromophenyl-(2-chlorobenzyl)ether Analogs A Technical Whitepaper on Scaffold Analysis, Synthesis, and Pharmacological Potential[1]

Executive Summary

The benzyl phenyl ether (BPE) scaffold represents a privileged structural motif in medicinal chemistry, exhibiting a diverse range of biological activities from antimicrobial to anti-inflammatory effects.[1] This guide focuses on the specific chemotype 4-Bromophenyl-(2-chlorobenzyl)ether , analyzing its potential as a lead candidate for drug development.

Based on structure-activity relationship (SAR) data from closely related halogenated BPEs, this analog is predicted to exhibit significant antimicrobial activity , specifically through the inhibition of bacterial phenylalanyl-tRNA synthetase (PheRS) .[1] Furthermore, the electronic properties of the 4-bromo and 2-chloro substituents suggest potential efficacy in modulating soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) , targets relevant for pain and inflammation management.[1]

Chemical Space & Structural Analysis

The core structure of 4-Bromophenyl-(2-chlorobenzyl)ether consists of two aromatic rings linked by an ether oxygen. The specific substitution pattern—a bromine atom at the para position of the phenoxy ring and a chlorine atom at the ortho position of the benzyloxy ring—imparts unique physicochemical properties.

-

Lipophilicity: The di-halogenation significantly increases

, enhancing membrane permeability, a critical factor for intracellular bacterial targets.[1] -

Electronic Effects:

-

4-Br (Para-Bromo): Acts as a weak electron-withdrawing group (EWG) via induction but electron-donating via resonance.[1] In enzyme binding pockets, this moiety often occupies hydrophobic sub-pockets, engaging in halogen bonding or van der Waals interactions.[1]

-

2-Cl (Ortho-Chloro): Provides steric bulk that restricts the rotation of the benzyl ring relative to the ether linkage. This conformational restriction is often vital for locking the molecule into a bioactive conformation, particularly for PheRS inhibition.[1]

-

Pharmacophore Mapping

The following diagram illustrates the predicted pharmacophoric interactions of the molecule within a theoretical binding pocket (e.g., PheRS), derived from SAR data of analogous BPEs.

Caption: Pharmacophore map highlighting the functional roles of the halogen substituents and ether linkage in target binding.[1][2]

Predicted Pharmacological Profiles

Primary Target: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition

Research into BPE analogs has identified them as potent inhibitors of bacterial PheRS, an essential enzyme for protein biosynthesis.[1][3]

-

Mechanism: BPEs compete with the natural substrate (phenylalanine) or the aminoacyl-adenylate intermediate.[1]

-

SAR Evidence: Studies indicate that hydrophobic substituents on the benzyl ring (like 2-Cl) and the phenyl ring (like 4-Br) enhance binding affinity.[1] The ortho-substitution on the benzyl ring is particularly favored for overcoming resistance mechanisms in S. aureus and E. coli.

-

Predicted Potency: Based on matched molecular pairs, this analog is expected to have an

in the low micromolar to nanomolar range against Gram-positive pathogens.[1]

Secondary Targets: sEH and FAAH Inhibition

The BPE scaffold is also a known template for dual inhibitors of sEH and FAAH.

-

Relevance: These enzymes metabolize signaling lipids (EETs and anandamide).[1] Inhibiting them prolongs the effects of these anti-inflammatory and analgesic lipids.

-

Structural Fit: The lipophilic nature of the 4-bromophenyl group aligns well with the catalytic tunnel of sEH, suggesting this molecule could serve as a starting point for non-narcotic pain therapeutics.

Experimental Protocols: Synthesis & Validation

To validate the biological activity, a high-purity sample must first be synthesized. The Williamson ether synthesis is the most robust protocol for this scaffold.

Protocol A: Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Reagents:

-

4-Bromophenol (1.0 equiv)[1]

-

2-Chlorobenzyl chloride (1.1 equiv)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv)[1] -

Potassium Iodide (KI, catalytic, 0.1 equiv)[1]

-

Acetone (Reagent grade, solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromophenol (10 mmol) in 30 mL of acetone.

-

Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Alkylation: Add 2-chlorobenzyl chloride (11 mmol) and a catalytic amount of KI (1 mmol) to the mixture.[1] The KI acts as a Finkelstein catalyst, converting the benzyl chloride to the more reactive benzyl iodide in situ.[1]

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1).[1] -

Work-up:

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: Hexane/EtOAc) to yield the pure ether.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

-

Stock Preparation: Dissolve the synthesized ether in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final concentrations should range from 64

to 0.125 -

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation: Incubate at

for 18–24 hours. -

Readout: The MIC is defined as the lowest concentration that inhibits visible growth (no turbidity).[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to biological validation.

Caption: Integrated workflow for the synthesis, quality control, and biological validation of the target ether.

Safety & Handling

-

Hazard Identification: Halogenated diaryl ethers can be skin and eye irritants. The 2-chlorobenzyl chloride precursor is a potent lachrymator and alkylating agent.

-

Waste Disposal: As noted in environmental regulations, halogenated phenyl ethers are classified as hazardous waste.[1] All aqueous waste from synthesis must be treated as halogenated organic waste and not disposed of down the drain.

-

PPE: Standard PPE (gloves, goggles, lab coat) is mandatory.[1] All synthesis steps involving benzyl chloride must be performed in a fume hood.

References

-

Montgomery, J. I., et al. (2009).[1] "Discovery and SAR of benzyl phenyl ethers as inhibitors of bacterial phenylalanyl-tRNA synthetase." Bioorganic & Medicinal Chemistry Letters.

-

Anderson, R. T., & Santi, D. V. (1976). "Phenylalanyl transfer ribonucleic acid synthetase from Escherichia coli B. Potent inhibition by analogues of N-benzyl-2-phenylethylamine."[4] Journal of Medicinal Chemistry.

-

Kandasamy, R., et al. (2023). "Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior." Prostaglandins & Other Lipid Mediators.

-

PubChem Compound Summary. "Benzyl 4-(Bromophenyl)-ether."[5] National Center for Biotechnology Information.

-

PrepChem. "Synthesis of 4-Bromophenyl Benzyl Ether." (General Protocol Reference).

Sources

- 1. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Class of Bacterial Phenylalanyl-tRNA Synthetase Inhibitors with High Potency and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanyl transfer ribonucleic acid synthetase from Escherichia coli B. Potent inhibition by analogues of N-benzyl-2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl 4-(Bromophenyl)-ether-d4 | C13H11BrO | CID 45038248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely utilized and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the realm of drug discovery and development, the synthesis of diaryl ethers and aryl alkyl ethers is of significant interest, as these moieties are present in a vast array of biologically active molecules. This application note provides a detailed protocol for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether, a potentially valuable intermediate in medicinal chemistry, utilizing the principles of the Williamson ether synthesis. We will explore the scientific rationale behind the experimental design, including the choice of reagents, solvent, and the optional use of a phase-transfer catalyst to enhance reaction efficiency.

Scientific Rationale and Mechanism

The synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether proceeds through the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This is typically achieved using a suitable base, such as potassium carbonate or sodium hydroxide.[3] The resulting phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride in a concerted SN2 displacement of the chloride leaving group.[1]

The choice of a primary benzylic halide, 2-chlorobenzyl chloride, is crucial as the Williamson ether synthesis is most efficient with primary and methyl halides.[4] Secondary and tertiary halides are prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base.[4] The use of a polar aprotic solvent, such as acetone or acetonitrile, is preferred as it can solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[5]

To overcome solubility issues between the aqueous phenoxide and the organic alkyl halide, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be employed. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.[6][7]

Experimental Protocol

Materials and Equipment

-

4-Bromophenol

-

2-Chlorobenzyl chloride

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the 4-bromophenol.

-

Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

-

(Optional) Phase-Transfer Catalyst: If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.05 eq) to the mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.[5]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Bromophenyl-(2-chlorobenzyl)ether can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.[2]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Bromophenol | 173.01 | 1.0 | User-defined |

| 2-Chlorobenzyl chloride | 161.03 | 1.1 | Calculated |

| Potassium Carbonate | 138.21 | 1.5 | Calculated |

| Tetrabutylammonium Bromide (optional) | 322.37 | 0.05 | Calculated |

| Acetone | - | - | Sufficient Volume |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether.

Characterization

The structure and purity of the synthesized 4-Bromophenyl-(2-chlorobenzyl)ether should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of both the 4-bromophenyl and 2-chlorobenzyl groups, as well as a singlet for the benzylic methylene protons (-O-CH₂-) typically in the range of 5.0-5.3 ppm.

-

¹³C NMR: The spectrum will display distinct signals for all the carbon atoms in the molecule, confirming the ether linkage and the substitution patterns on the aromatic rings.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Safety Precautions

-

4-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Chlorobenzyl chloride: Lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.

-

Acetone and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Hill, J. W.; Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. J. Chem. Educ.1980 , 57 (11), 824. [Link]

-

PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. [Link]

-

Poon, K. W. C.; Dudley, G. B. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem.2008 , 4, 43. [Link]

-

Williamson Ether Synthesis. (2020, October 20). [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Reagents for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether from 4-bromophenol

Application Note: Synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether

Executive Summary

This technical guide outlines the optimized protocol for synthesizing 4-Bromophenyl-(2-chlorobenzyl)ether (also known as 1-((4-bromophenoxy)methyl)-2-chlorobenzene) via a Williamson Ether Synthesis.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of agrochemicals and pharmaceutical scaffolds containing biaryl ether linkages.[1]

The protocol utilizes 4-bromophenol as the nucleophile and 2-chlorobenzyl chloride (or bromide) as the electrophile.[1] We prioritize a Potassium Carbonate (

Retrosynthetic Analysis & Reaction Design

The target molecule is an unsymmetrical ether derived from a phenol and a benzylic halide.[1] The disconnection approach reveals the most efficient forward synthesis:

-

Bond Formed:

bond. -

Mechanism:

Nucleophilic Substitution.[1][2] -

Nucleophile: 4-Bromophenoxide (generated in situ).[1]

-

Electrophile: 2-Chlorobenzyl halide (Chloride or Bromide).[1]

Figure 1: Reaction Scheme & Mechanism

Caption: Mechanistic pathway for the base-mediated Williamson ether synthesis.[1]

Reagent Selection & Rationale

The choice of reagents is dictated by the

| Component | Selected Reagent | Rationale for Selection |

| Substrate (Nu) | 4-Bromophenol | The bromine substituent at the para position is electron-withdrawing (inductive), slightly increasing acidity ( |

| Substrate (E) | 2-Chlorobenzyl Chloride | Cheaper and more stable than the bromide.[1] While less reactive, the addition of a catalyst (KI) compensates for the slower kinetics.[1] |

| Base | Potassium Carbonate ( | Why not NaH? Sodium hydride is faster but requires anhydrous conditions and evolves |

| Solvent | Acetonitrile ( | Polar aprotic solvent. It solvates the cation ( |

| Catalyst | Potassium Iodide (KI) | Finkelstein Condition: Promotes the in situ conversion of the benzyl chloride to the more reactive benzyl iodide, significantly accelerating the reaction rate [2].[1] |

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.73 g of 4-bromophenol) Expected Yield: 85-95%[1]

Phase 1: Reaction Setup

-

Glassware: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-Bromophenol (1.73 g, 10.0 mmol, 1.0 equiv) and Acetonitrile (30 mL). Stir until dissolved.

-

Deprotonation: Add Potassium Carbonate (

) (2.76 g, 20.0 mmol, 2.0 equiv). The mixture will become a suspension.[1]-

Note: Using powdered

increases surface area and reaction rate.[1]

-

-

Electrophile Addition: Add 2-Chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 equiv).

-

Catalyst: Add Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv).

-

Observation: The solution may turn slightly yellow due to transient iodine species.[1]

-

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

-

Time: Allow to react for 4 to 6 hours .

-

Monitoring (TLC): Check progress using TLC (Eluent: 10% Ethyl Acetate in Hexanes).

Phase 3: Workup & Isolation

Figure 2: Workup Workflow

Caption: Step-by-step isolation strategy to remove inorganic salts and unreacted phenol.[1]

-

Filtration: Cool the mixture to room temperature. Filter through a sintered glass funnel or Celite pad to remove inorganic salts (

, -

Evaporation: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a residue.

-

Extraction:

-

Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

-

Wash with 1M NaOH (2 x 20 mL). Critical Step: This removes any unreacted 4-bromophenol.[1]

-

Wash with Brine (saturated NaCl) (20 mL).

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate to dryness.[1]

Phase 4: Purification

-

Recrystallization: The crude product is often pure enough (>95%).[1] If necessary, recrystallize from hot Ethanol or a Hexane/EtOAc mixture.[1]

-

Physical State: The product typically solidifies upon standing (White to off-white solid).[1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (400 MHz,

): -

Mass Spectrometry (GC-MS or LC-MS):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure |

| Slow Reaction | Poor Nucleophilicity | Add 10 mol% 18-Crown-6 ether to solubilize |

| Product is Oily | Residual Solvent | Dry under high vacuum for 12 hours.[1] If it remains an oil, induce crystallization by scratching with a glass rod or adding a seed crystal.[1] |

| Impurity: Phenol | Incomplete Wash | Increase the number of 1M NaOH washes during workup. |

Safety & Handling (MSDS Summary)

-

4-Bromophenol: Corrosive and toxic.[1] Absorbs through skin.[1] Wear nitrile gloves and face shield.[1]

-

2-Chlorobenzyl Chloride: Lachrymator (causes tearing) and corrosive.[1] Handle only in a functioning fume hood.

-

Acetonitrile: Flammable and toxic (metabolizes to cyanide). Avoid inhalation.

References

-

Williamson Ether Synthesis Review

-

Finkelstein Catalysis

-

Product Identification

-

Analogous Protocol

Sources

Using 4-Bromophenyl-(2-chlorobenzyl)ether as a scaffold in medicinal chemistry

Application Note: Strategic Utilization of 4-Bromophenyl-(2-chlorobenzyl)ether in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 4-Bromophenyl-(2-chlorobenzyl)ether (Structure 1 ) as a high-value scaffold for drug discovery. Unlike simple diaryl ethers, this benzyl phenyl ether motif incorporates a methylene linker that offers unique conformational flexibility while maintaining a distinct vector for structure-activity relationship (SAR) exploration.

The scaffold features two critical design elements:

-

4-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to access diverse chemical space.

-

2-Chlorobenzyl Moiety: An ortho-substituted ring that serves dual functions—inducing a non-coplanar conformation to improve solubility/selectivity and providing steric shielding to the benzylic position against metabolic oxidation (CYP450).

Part 1: Scaffold Synthesis (The Foundation)

Objective: Scalable, reproducible synthesis of 4-Bromophenyl-(2-chlorobenzyl)ether with >98% purity.

Mechanism: Williamson Ether Synthesis. Rationale: The use of Potassium Carbonate (K₂CO₃) in DMF provides a mild, heterogeneous base system that minimizes side reactions (e.g., elimination of the benzyl chloride) common with stronger bases like NaH.

Protocol 1.0: Synthesis of Scaffold 1

Reagents:

-

4-Bromophenol (1.0 equiv)[1]

-

2-Chlorobenzyl chloride (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) – Catalyst to accelerate Finkelstein-like displacement.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromophenol (10 mmol) in DMF (5 mL/mmol). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension should become slightly yellow.

-

Alkylation: Add KI (1.0 mmol) followed by the dropwise addition of 2-Chlorobenzyl chloride (11 mmol).

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Self-Validation (TLC): Monitor using Hexane:EtOAc (9:1). Product R_f ~0.6; Starting phenol R_f ~0.3. The reaction is complete when the phenol spot disappears.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a white/off-white solid.

-

Isolation: Filter the solid. Wash with water (3 x 20 mL) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (Hexane/EtOAc) if high purity is required for biological assays.

Yield Expectation: 85–92%. Characterization: ¹H NMR (CDCl₃) diagnostic peak: Singlet at ~5.15 ppm (2H, -OCH ₂-).

Part 2: Diversification Strategies (The Application)

The 4-bromo position acts as the "exit vector" for library generation. The following protocols are optimized for high-throughput parallel synthesis.

Workflow Visualization

Caption: Divergent synthesis workflow converting the core scaffold into functionally distinct libraries via Palladium-catalyzed cross-coupling.

Protocol 2.1: Suzuki-Miyaura Coupling (Biaryl Formation)

Use Case: Extending the scaffold to reach hydrophobic pockets in enzymes (e.g., Kinase hinge regions).[2]

-

Setup: Charge a reaction vial with Scaffold 1 (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and Pd(dppf)Cl₂·DCM (5 mol%).

-

Solvent/Base: Add 1,4-Dioxane (2 mL) and 2M aq. Na₂CO₃ (0.5 mL).

-

Degas: Sparge with Nitrogen for 2 minutes. Critical Step: Oxygen inhibits the catalytic cycle.

-

Reaction: Seal and heat at 90°C for 12 hours.

-

Validation: Filter through a Celite plug. LC-MS should show [M+H] corresponding to the biaryl product.

Protocol 2.2: Buchwald-Hartwig Amination (N-Arylation)

Use Case: Introducing solubility-enhancing amines or hydrogen bond donors.[2]

-

Setup: Charge vial with Scaffold 1 (0.2 mmol), Amine (0.24 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Base: Add Sodium tert-butoxide (NaOtBu) (0.3 mmol). Note: Must be stored in a glovebox or desiccator.

-

Solvent: Add anhydrous Toluene or t-Amyl alcohol (2 mL).

-

Reaction: Heat at 100°C for 16 hours.

-

Work-up: Dilute with EtOAc, wash with water. The ortho-chloro group on the benzyl ether is stable under these basic conditions.

Part 3: Rational Design & SAR Logic

Why use this specific scaffold? The choice of the 2-chlorobenzyl group is not arbitrary; it is a calculated medicinal chemistry tactic.

Table 1: Physicochemical Impact of the Scaffold

| Feature | Property Modulated | Mechanistic Insight |

| Ether Linker (-OCH₂-) | Flexibility | Acts as a hinge, allowing the two aromatic rings to adopt an "L-shape" or "V-shape" to fit corner pockets. |

| 2-Chloro Substituent | Conformation | The Ortho Effect: Steric clash between the Cl and the ether oxygen forces the benzyl ring out of plane (dihedral angle ~60-90°), preventing "flat" stacking and improving solubility. |

| 2-Chloro Substituent | Metabolism | Metabolic Blocking: The benzylic carbon is a "soft spot" for CYP450 oxidation.[2] The bulky Cl atom sterically hinders the approach of the Heme-Iron center, extending half-life (t1/2). |

| 4-Bromo Group | Lipophilicity | Increases LogP (~4.5), ensuring membrane permeability before diversification. |

Structural Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each scaffold component.

Part 4: References

-

Williamson Ether Synthesis Protocols:

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for alkylation of phenols).

-

BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol. (Demonstrates comparable ether/Grignard workflows).

-

-

Suzuki-Miyaura Coupling:

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide.

-

-

Buchwald-Hartwig Amination:

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338-6361.

-

ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination Reagent Guide.

-

-

Diaryl/Benzyl Ethers in MedChem:

-

Metabolic Stability Strategies:

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry (Context on metabolic blocking of benzylic positions).

-

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 4-Bromophenyl-(2-chlorobenzyl)ether

Executive Summary

This application note details the protocols for the chemoselective functionalization of 4-Bromophenyl-(2-chlorobenzyl)ether . This substrate presents a classic yet high-value challenge in medicinal chemistry: differentiating between two halogenated sites (aryl bromide vs. aryl chloride) while maintaining the integrity of a benzylic ether linkage.

By leveraging the distinct oxidative addition rates of aryl bromides (

Substrate Analysis & Chemoselectivity Strategy

Structural Deconstruction

The molecule contains three distinct zones of reactivity:

-

Zone A (High Reactivity): The para-bromo aryl unit. This is the primary site for Pd(0) oxidative addition.

-

Zone B (Latent Reactivity): The ortho-chloro benzyl unit. The oxidative addition here is kinetically slower due to the stronger C-Cl bond and steric hindrance from the benzylic ether arm.

-

Zone C (Stability Risk): The benzylic ether linkage. While generally robust, it is susceptible to cleavage under harsh Lewis acidic conditions or high-pressure hydrogenolysis.

The Chemoselectivity Workflow

The core strategy relies on the kinetic hierarchy: Ar-I > Ar-Br > Ar-Cl . Using standard phosphine ligands (e.g., PPh₃) allows for exclusive reaction at Zone A. Subsequent activation of Zone B requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition into the C-Cl bond.

Figure 1: Sequential functionalization workflow exploiting the reactivity gap between Ar-Br and Ar-Cl.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Functionalization of the 4-bromo position with an aryl boronic acid.

Mechanistic Insight

To ensure the 2-chloro group remains intact, we utilize a "first-generation" catalyst system. Tetrakis(triphenylphosphine)palladium(0) is sufficiently active to insert into the C-Br bond but lacks the electron density to activate the C-Cl bond at moderate temperatures.

Experimental Procedure

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Aryl Boronic Acid: 1.2 equiv

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane

Step-by-Step:

-

Inertion: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene/Ethanol mixture via syringe.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Critical Note: Do not exceed 90°C. Higher temperatures increase the risk of "leaking" reactivity into the chloro-arene site or promoting hydrodehalogenation.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The chloride peak pattern should remain visible in the MS.

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Data Summary: Ligand Effects on Selectivity

| Ligand | Catalyst Precursor | Temp (°C) | Yield (Br-coupling) | Cl-Retention |

| PPh₃ | Pd(PPh₃)₄ | 80 | 92% | >99% |

| dppf | Pd(dppf)Cl₂ | 80 | 88% | 98% |

| XPhos | Pd₂(dba)₃ | 80 | 95% | 60% (Mixed) |

| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | 100 | 90% | <10% |

Protocol B: Chemoselective Buchwald-Hartwig Amination

Target: Formation of a C-N bond at the 4-bromo position.

Mechanistic Insight

Amination is more sensitive to steric hindrance than Suzuki coupling. The distal ether linkage generally does not interfere, but the choice of base is critical. Strong alkoxide bases (NaOtBu) are standard but can cause elimination side reactions if alkyl chains are present. We recommend Cs₂CO₃ for broader functional group tolerance.

Experimental Procedure

Reagents:

-

Substrate: 1.0 equiv

-

Amine (Primary or Secondary): 1.2 equiv

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BINAP (4 mol%) or Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and BINAP in the solvent and stir for 10 mins at RT to form the active L₂Pd(0) species (solution turns orange/red).

-

Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel.

-

Reaction: Heat to 90-100°C for 12–18 hours.

-

Note: BINAP is excellent for preventing reaction at the aryl chloride site due to its specific bite angle and electronic properties.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Activating the "Dormant" 2-Chlorobenzyl Site

Target: Functionalizing the Cl position after the Br has been reacted.

The Challenge

The 2-chloro position is sterically hindered by the ortho-benzylic ether group. Standard catalysts will fail. To force oxidative addition here, you must use Dialkylbiaryl phosphines (Buchwald Ligands) .

Recommended Conditions (Suzuki or Buchwald)

-

Ligand: XPhos (for amination) or SPhos (for Suzuki coupling). These ligands are electron-rich (facilitating oxidative addition into Ar-Cl) and bulky (facilitating reductive elimination).

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

-

Solvent: 1,4-Dioxane or t-Amyl alcohol.

-

Temperature: 100°C – 120°C.

Figure 2: Activation pathway for the sterically hindered 2-chlorobenzyl moiety.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Hydrodebromination (Ar-H formed) | Solvent contains H-donors; reaction too hot. | Switch from Ethanol/Toluene to pure DMF or Dioxane. Lower temp. |

| Ether Cleavage | Lewis acidic Pd species or harsh base. | Avoid NaOtBu; use K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions. |

| Low Conversion of Ar-Cl | Steric hindrance at ortho position. | Switch ligand to SPhos or RuPhos . Increase temp to 120°C (microwave). |

| Pd Black Precipitation | Ligand instability or insufficient loading. | Ensure Ligand:Pd ratio is > 2:1. Add ligand to Pd precursor before adding substrate. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction of aryl halides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Optimization of Benzyl Ether Formation

Abstract

The benzyl (Bn) group is a cornerstone of organic synthesis due to its stability against strong bases, nucleophiles, and oxidizing agents, coupled with its facile removal via neutral hydrogenolysis. However, the "standard" Williamson ether synthesis (NaH/DMF) often fails with complex, multifunctional scaffolds prone to elimination, epimerization, or hydrolysis. This guide moves beyond textbook protocols, offering a decision matrix for selecting between Williamson , Trichloroacetimidate , Dudley , and Phase-Transfer methodologies. We provide optimized protocols with specific attention to mechanistic causality, safety, and scalability.

Part 1: Strategic Decision Framework

Before selecting a reagent, analyze the substrate's sensitivity profile. The mechanism of benzylation dictates the outcome:

-

Williamson (Base): SN2 pathway.[1][2] Requires alkoxide formation.[1]

-

Imidate/Dudley (Acid/Neutral): SN1-like pathway.[3][4] Involves carbocationic character.

Workflow: Method Selection Tree

Figure 1: Decision matrix for selecting the optimal benzylation protocol based on substrate stability and scale.

Part 2: Detailed Protocols & Optimization

Method A: The Classical Williamson Synthesis (Optimized)

Best for: Simple primary/secondary alcohols, base-stable substrates. Mechanism: SN2 displacement of Bromide by Alkoxide.

The "Application Scientist" Perspective:

The standard NaH/DMF protocol is high-yielding but plagued by workup difficulties (DMF removal) and safety risks (H₂ evolution).

-

Solvent Choice: While DMF promotes SN2 rates due to cation solvation, THF/TBAI is often safer for scale-up.

-

Additives: Adding TBAI (Tetrabutylammonium iodide) creates a transient benzyl iodide in situ, which is a superior electrophile (Finkelstein reaction).

Protocol 1: TBAI-Accelerated Williamson

-

Setup: Flame-dry a 2-neck RBF under Argon.

-

Dissolution: Dissolve alcohol (1.0 equiv) in anhydrous THF (0.2 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 15-30 min).

-

Activation: Add TBAI (0.1 equiv).

-

Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise via syringe.

-

Reaction: Warm to RT. Stir 4–12 h.

-

Quench: Cool to 0°C. Add sat. NH₄Cl dropwise.

-

Workup: Extract with Et₂O (avoids DMF emulsions). Wash organic layer with water (x3) and brine.

Method B: Acid-Catalyzed Trichloroacetimidate (TCA)

Best for: Base-sensitive substrates (esters, lactones), beta-hydroxy esters.

Mechanism: Protonation of imidate nitrogen

Critical Optimization Parameters:

-

Catalyst: TMSOTf (Trimethylsilyl triflate) is superior to TfOH (Triflic acid) for sterically hindered alcohols.

-

Reagent Quality: Benzyl trichloroacetimidate hydrolyzes easily. Store at 4°C under inert gas.

Protocol 2: TMSOTf-Catalyzed Benzylation

-

Reagents: Dissolve alcohol (1.0 equiv) and Benzyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous DCM or Cyclohexane/DCM (2:1).

-

Catalysis: Cool to 0°C. Add TMSOTf (0.05 – 0.1 equiv) dropwise.

-

Note: If substrate is extremely acid-sensitive, use TfOH (0.01 equiv).

-

-

Monitoring: Reaction is often rapid (< 2 h). Monitor by TLC (Imidate Rf is usually high; product Rf varies).

-

Quench: Add Et₃N (excess relative to catalyst) to neutralize.

-

Filtration: The byproduct (trichloroacetamide) precipitates in hexanes. Dilute with hexane, filter, and concentrate.

Method C: The Dudley Reagent (Neutral Conditions)

Best for: "Fragile" substrates sensitive to BOTH acid and base (e.g., silyl ethers + epimerizable centers). Mechanism: Thermal decomposition of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT) generates a benzyl cation trapped by the alcohol.

Workflow: Neutral Thermal Transfer

Figure 2: Reaction pathway for Dudley reagent benzylation. Note the role of MgO in maintaining neutrality.

Protocol 3: Dudley Synthesis

-

Mixture: Combine alcohol (1.0 equiv), Bn-OPT (2.0 equiv), and MgO (2.0 equiv) in α,α,α-trifluorotoluene (PhCF₃) or Toluene.

-

Why PhCF₃? It dissolves the ionic reagent better than toluene, increasing rate.

-

-

Reaction: Heat to 85–90°C for 24 hours.

-

Workup: Filter through a Celite pad (removes MgO and pyridone salts). Concentrate filtrate.

-

Purification: Flash chromatography.

Part 3: Optimization Matrix & Troubleshooting

Substrate-Specific Conditions Table

| Substrate Class | Recommended Method | Key Optimization | Common Pitfall |

| Primary Alcohol | Williamson (TBAI) | Use NaH/THF + TBAI | Hydrolysis of solvent if wet |

| Secondary Alcohol | Williamson or Imidate | Increase temp to 50°C | Elimination (E2) if base too strong |

| Tertiary Alcohol | Imidate (TMSOTf) | High catalyst load (10 mol%) | Steric hindrance blocks SN2 |

| Phenol | Williamson (Weak Base) | Use K₂CO₃/Acetone | C-alkylation (avoid by using polar solvent) |

| Beta-Hydroxy Ester | Dudley or Imidate | Neutral conditions | Retro-Aldol / Elimination with NaH |

| Carbohydrate | Imidate | low temp (-78°C to 0°C) | Anomeric scrambling |

Troubleshooting Guide

Problem: Low Conversion (Williamson)

-

Root Cause:[3][5][6][7][8] Alkoxide aggregation or poor leaving group quality.